molecular formula C11H21NO4 B13912995 Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate

Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate

Cat. No.: B13912995
M. Wt: 231.29 g/mol
InChI Key: YWESQLSUICNPSE-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate is a chemical compound that belongs to the class of oxazepanes. This compound features a tert-butyl group, a hydroxy group, and a carboxylate group, making it a versatile molecule in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl esters with appropriate amino acid derivatives. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Another approach utilizes tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents .

Industrial Production Methods

Industrial production of tert-butyl esters often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include primary alcohols from hydroxylation and various substituted derivatives from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate stands out due to its combination of steric hindrance, electronic effects, and versatility in various chemical reactions and applications. Its ability to undergo selective hydroxylation and its use as a protecting group in organic synthesis highlight its unique properties.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(13)12-5-6-15-8-11(4,14)7-12/h14H,5-8H2,1-4H3/t11-/m0/s1

InChI Key

YWESQLSUICNPSE-NSHDSACASA-N

Isomeric SMILES

C[C@@]1(CN(CCOC1)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1(CN(CCOC1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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